![molecular formula C9H11BrFNO B2926582 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol CAS No. 1152542-79-4](/img/structure/B2926582.png)
2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol” is a chemical compound with the molecular formula C9H11BrFNO . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol” can be represented by its molecular formula C9H11BrFNO . Unfortunately, the specific 3D structure is not available in the resources I have.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Medicinal Chemistry Applications
Synthesis of Anticancer Drugs : The amino acetate functionalized Schiff base organotin(IV) complexes, derived from structurally related amino alcohols, have been synthesized and characterized for their in vitro cytotoxicity against various human tumor cell lines, demonstrating potential as anticancer drugs (Basu Baul et al., 2009). These findings suggest that derivatives of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol could be explored for anticancer properties.
HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors : The synthesis of the HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963 using an efficient chiral moderator derived from related compounds demonstrates the potential of such amino alcohols in the development of antiviral drugs (Kauffman et al., 2000).
Materials Science and Chemical Sensing
- Fluorescent Sensors for Metal Ions : Compounds like 6-amino-5-(((2-hydroxynaphthalen-1-yl)methylene)amino)-2-mercaptopyrimidin-4-ol have been used for the selective recognition of aluminum ions, demonstrating the utility of structurally similar amino alcohols in the design of fluorescent sensors for metal ion detection (Yadav & Singh, 2018). This indicates that derivatives of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol could be useful in developing new fluorescent sensors.
Eigenschaften
IUPAC Name |
2-[(3-bromo-4-fluorophenyl)methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO/c10-8-5-7(1-2-9(8)11)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSXZVRYCZKBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNCCO)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2926501.png)
![5-[[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2926504.png)
![4-[2-(4-Amino-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-nitroaniline](/img/structure/B2926506.png)

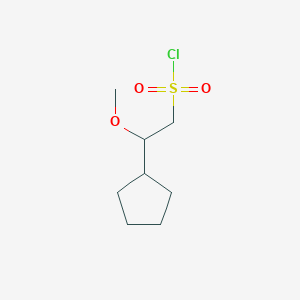
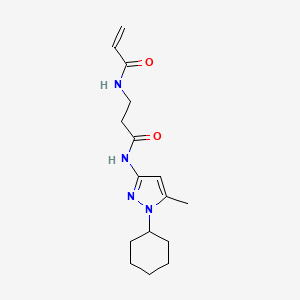
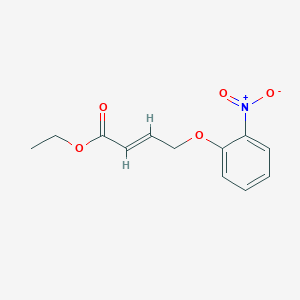
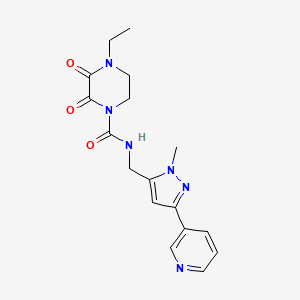



![Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride](/img/structure/B2926518.png)
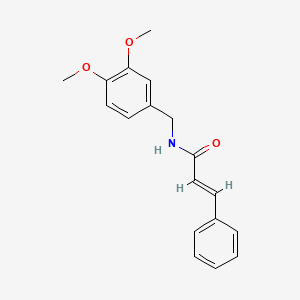
![(E)-9-(styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2926521.png)